molecular formula C11H10N2O4 B3078905 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione CAS No. 105686-09-7

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B3078905
CAS No.: 105686-09-7
M. Wt: 234.21 g/mol
InChI Key: KRYQKSADJFFJLA-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound formed during the oxidation of uric acid and other biological molecules . This class of compounds has garnered attention due to its broad pharmacological applications, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, which are critical targets for treating neurodegenerative diseases like Alzheimer’s . The 4-methoxyphenylmethyl substituent in this compound introduces unique electronic and steric properties, distinguishing it from other analogs in terms of reactivity, lipophilicity, and biological activity.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-8-4-2-7(3-5-8)6-13-10(15)9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYQKSADJFFJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212849
Record name 1-[(4-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105686-09-7
Record name 1-[(4-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105686-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-2,4,5-imidazolidinetrione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione typically involves the reaction of glycoluril with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is extracted using ethyl acetate. The reaction conditions include stirring the mixture at elevated temperatures (around 75°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4,5-trione derivatives, while reduction may produce imidazolidine-2,4-dione derivatives.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key analogs of 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione include compounds with varying aryl substituents at the 1-position of the imidazolidine-trione core. These substituents influence melting points, lipophilicity (log Kow), and enzyme-binding affinity.

Compound ID Substituent (R) Melting Point (°C) log Kow Molecular Weight (g/mol)
3d 4-Isopropylphenyl Not reported 3.21 (calculated) 398.40
3e 4-Chlorophenyl Not reported 2.98 382.79
3g 2,6-Diisopropylphenyl 165–166 4.05 454.51
3h 3-Chloro-4-methylphenyl 161–162 3.12 397.83
1-[(3-Methoxyphenyl)methyl]* 3-Methoxyphenylmethyl Not reported 2.35 (estimated) 234.21
Target Compound 4-Methoxyphenylmethyl Not reported 2.40 (estimated) 234.21

Notes:

  • Melting points correlate with crystallinity; bulky substituents (e.g., 2,6-diisopropylphenyl in 3g) reduce symmetry, lowering melting points .

Key Observations :

  • Para-substitution : Compounds with para-substituted phenyl groups (e.g., 3d, 3e) show superior activity compared to meta- or ortho-substituted analogs .
  • Electron Effects : Electron-withdrawing groups (e.g., Cl in 3e) enhance AChE inhibition, while electron-donating groups (e.g., methoxy in the target compound) may reduce activity unless compensated by steric effects .
  • Lipophilicity : Higher log Kow values (e.g., 3g: 4.05) correlate with improved BChE inhibition, suggesting better blood-brain barrier penetration .

Biological Activity

1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique imidazolidine ring structure with a methoxy-substituted phenyl group, which significantly influences its biological activity. The presence of carbonyl groups in the imidazolidine moiety enhances its reactivity and potential interactions with biological macromolecules.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are crucial in the pathophysiology of neurodegenerative diseases like Alzheimer's disease. The compound's inhibitory potency is influenced by structural modifications in the phenyl group, suggesting a structure-activity relationship that could be exploited for therapeutic purposes.

Table 1: Inhibitory Potency of this compound

EnzymeIC50 (µmol/L)Reference
Acetylcholinesterase1.66
ButyrylcholinesteraseVaries

2. Anti-inflammatory and Analgesic Properties

In addition to enzyme inhibition, this compound has shown potential anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate inflammatory pathways and inhibit pro-inflammatory cytokines. Further studies are required to elucidate the specific molecular mechanisms involved.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membranes and interference with metabolic processes .

The mechanism by which this compound exerts its biological effects primarily involves binding to specific enzymes and receptors:

  • Enzyme Binding: The carbonyl groups in the imidazolidine ring facilitate nucleophilic attack by enzyme active sites, leading to inhibition.
  • Cellular Interactions: The compound may alter cell signaling pathways by modulating gene expression and cellular metabolism through its interactions with various proteins.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Effects: A study demonstrated that derivatives of imidazolidine compounds could enhance cholinergic transmission by inhibiting AChE and BChE, thus providing neuroprotective effects against cognitive decline associated with Alzheimer's disease .
  • Antimicrobial Efficacy: Another investigation found that related compounds exhibited significant antibacterial activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), showcasing their potential as new antibiotic agents .
  • Structure-Activity Relationships: Research has focused on how modifications to the methoxy group influence both the potency and selectivity of enzyme inhibition, suggesting pathways for optimizing therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for 1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions involving substituted benzylamines and imidazolidine precursors. For example, analogous imidazolidine derivatives are prepared by reacting hydrazines with α,β-unsaturated ketones in ethanol, followed by cyclization . Key intermediates are characterized using NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry to confirm regiochemistry and purity . Structural analogs, such as those with 3-methoxyphenyl substituents, require careful regioselectivity analysis due to potential isomer formation .

Q. How do storage conditions impact the stability of this compound?

Storage at room temperature (RT) under inert atmospheres is recommended for imidazolidine derivatives to prevent hydrolysis or oxidation. Powdered forms should be kept in desiccated environments to avoid moisture-induced degradation, as noted for structurally similar compounds . Stability tests under varying humidity and temperature conditions are advised to establish shelf-life protocols.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identifies methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm).
  • ¹³C NMR : Confirms carbonyl (C=O) signals at δ ~170–180 ppm and quaternary carbons in the imidazolidine ring.
  • IR Spectroscopy : Detects C=O stretching (~1750 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
  • Single-crystal X-ray diffraction resolves conformational ambiguities, as demonstrated for related imidazolidine-thione derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields of this compound?

Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, ethanol is a common solvent for imidazolidine synthesis due to its balance of polarity and boiling point . Statistical optimization (e.g., response surface methodology) minimizes trial-and-error approaches, as highlighted in chemical engineering frameworks .

Q. What computational tools aid in predicting reaction pathways or electronic properties?

Quantum chemical calculations (e.g., DFT) model transition states and reaction energetics. Institutions like ICReDD integrate computational screening with experimental validation to accelerate discovery, such as identifying optimal catalysts for imidazolidine ring formation . Software like Gaussian or ORCA can simulate electronic spectra (e.g., HOMO-LUMO gaps) to correlate with experimental UV-Vis data.

Q. How do structural modifications (e.g., substituting methoxy groups) affect biological or physicochemical properties?

Comparative studies with analogs (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl derivatives) reveal steric and electronic effects. For instance:

  • Lipophilicity : 4-Methoxy groups enhance solubility compared to 3-substituted isomers .
  • Bioactivity : Pyrazoline analogs with methoxy substituents show antitumor activity, suggesting potential for structure-activity relationship (SAR) studies .
  • Crystallinity : X-ray data for trans-4,5-dihydroxyimidazolidine-thione derivatives demonstrate how substituents influence packing and hydrogen-bonding networks .

Q. How should researchers address contradictions in spectral or crystallographic data for this compound?

  • Redundancy in characterization : Cross-validate NMR/IR with high-resolution mass spectrometry (HRMS) to rule out impurities.
  • Crystallographic disorder : For example, disordered methoxyphenyl groups in crystal structures require refinement using split-site models, as seen in trans-4,5-dihydroxy derivatives .
  • Dynamic effects : Variable-temperature NMR can detect conformational flexibility in solution that static crystal structures may not capture.

Methodological Frameworks

Q. What statistical methods are recommended for analyzing reaction yield data?

  • ANOVA (Analysis of Variance): Identifies significant factors in multi-variable experiments.
  • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with correlated variables (e.g., solvent, temperature, catalyst).
  • Machine Learning : Predictive models trained on historical reaction data can suggest optimal conditions for novel syntheses .

Q. How can researchers integrate computational and experimental data for mechanistic studies?

  • Reaction path searches : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates.
  • Kinetic modeling : Couple experimental rate data with computed activation barriers to validate mechanisms.
  • In situ spectroscopy : Real-time FTIR or Raman monitoring detects transient species predicted computationally .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione
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1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione

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